4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
Description
4-(tert-Butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted at the 4-position with a tert-butyl group and at the 5-position with a quinolinyl moiety. The tert-butyl group enhances lipophilicity, which may improve membrane permeability in biological systems.
Properties
IUPAC Name |
4-tert-butyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-15(2,3)19-13(17-18-14(19)20)11-6-7-12-10(9-11)5-4-8-16-12/h4-9H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSWSIFRIJQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the triazole intermediate.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research highlights the potential of 1,2,4-triazole derivatives as effective antimicrobial agents. Studies have shown that compounds with triazole moieties exhibit substantial antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria. The incorporation of a quinoline moiety has been linked to enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. Compounds similar to 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol have shown efficacy against fungi like Candida albicans and Aspergillus niger, often outperforming conventional antifungal agents .
Neuroprotective Properties
Recent studies indicate that certain 1,2,4-triazole derivatives possess neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by acting as antioxidants and protecting neuronal cells from oxidative stress .
Fungicides
The compound has been explored for its potential use as a fungicide in agricultural settings. Its structural characteristics allow it to inhibit fungal growth effectively. Research has demonstrated that triazole derivatives can significantly reduce the incidence of fungal diseases in crops while being less toxic to beneficial organisms compared to traditional fungicides .
Luminescent Materials
The unique properties of 1,2,4-triazoles have led to their application in material science as luminescent materials. The synthesis of luminescent derivatives based on triazole cores has been reported, which could be useful in developing new optical devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Catalytic Activity: It may act as a ligand to stabilize transition states and facilitate chemical reactions.
Comparison with Similar Compounds
Structural and Substituent Effects
The triazole-3-thiol scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key comparisons include:
Key Observations :
- Quinolinyl vs.
- Schiff Base Derivatives : Schiff base ligands (e.g., compounds 54 and 55) exhibit moderate to high yields (73–81%) and are used in metal coordination studies, suggesting the target compound could similarly form complexes with transition metals for catalytic or therapeutic applications .
Physicochemical Properties
Biological Activity
4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring, a quinoline moiety, and a thiol group. Its unique structure positions it as a potential candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is C15H16N4S. The presence of the thiol group is significant as it enhances the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis typically involves:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with carbon disulfide.
- Introduction of the Quinoline Moiety : Nucleophilic substitution reactions with quinoline derivatives.
- Addition of the tert-Butyl Group : Alkylation using tert-butyl halides under basic conditions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance:
- The synthesized derivatives showed activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
- Compounds containing the thiol group were found to enhance antimicrobial efficacy compared to their thione counterparts .
Anticancer Activity
Studies have demonstrated that 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol exhibits cytotoxic effects against several cancer cell lines:
- It was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, showing promising selectivity towards cancer cells .
- The mechanism of action may involve apoptosis induction or inhibition of cell proliferation through targeting specific signaling pathways .
The biological activity is hypothesized to stem from several mechanisms:
- Antimicrobial Activity : Potential interference with essential microbial enzymes or cellular processes.
- Anticancer Activity : Induction of apoptosis or inhibition of proliferation by targeting specific pathways associated with tumor growth.
Comparative Studies
To understand the uniqueness and efficacy of 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, comparisons were made with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thione | Thione instead of thiol | Lower antimicrobial activity |
| 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-amine | Amine instead of thiol | Reduced anticancer potential |
The presence of the thiol group in 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is crucial for its enhanced biological activities compared to thione or amine derivatives .
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
Q & A
Basic: What established synthetic routes are reported for synthesizing 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol?
Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with quinoline-containing precursors, followed by alkylation to introduce the tert-butyl group. For example:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate via reaction of quinoline-6-carbohydrazide with isothiocyanates .
- Step 2 : Cyclization under basic conditions (e.g., NaOH/ethanol) to form the triazole-thiol core .
- Step 3 : Alkylation with tert-butyl halides or nucleophilic substitution to install the tert-butyl moiety .
Microwave-assisted synthesis has been employed to reduce reaction times and improve yields (e.g., 30–60 minutes at 100–150°C) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
Key techniques include:
- 1H-NMR/13C-NMR : To confirm substituent positions and tert-butyl integration (δ ~1.3 ppm for tert-butyl protons) .
- LC-MS : For molecular ion ([M+H]+) verification and purity assessment .
- Elemental Analysis : To validate C, H, N, S composition within ±0.4% deviation .
- FT-IR : Identification of thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Answer:
- Microwave Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yields by 15–20% via uniform heating .
- Catalyst Screening : Use of K₂CO₃ or Et₃N as bases to deprotonate intermediates and accelerate alkylation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of quinoline precursors, while ethanol/water mixtures facilitate cyclization .
Advanced: How should researchers address contradictions in reported biological activity data for analogs of this compound?
Answer:
- Systematic SAR Studies : Modify substituents (e.g., tert-butyl vs. phenyl groups) to isolate steric/electronic effects on activity .
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH, cell lines) to minimize variability .
- Computational Validation : Compare docking poses (e.g., AutoDock Vina) to verify binding interactions with target proteins .
Advanced: What computational methods predict the pharmacokinetic and bioactivity profiles of this compound?
Answer:
- Molecular Docking : Identify potential binding sites in enzymes (e.g., kinase inhibitors) using PDB structures .
- ADME Analysis : Tools like SwissADME predict logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
- DFT Calculations : Optimize geometry and compute electrostatic potential maps to rationalize reactivity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste Disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., H₂O₂) before disposal .
Advanced: What strategies enhance aqueous solubility for in vivo studies of this compound?
Answer:
- Mannich Base Formation : Introduce hydrophilic groups (e.g., morpholine) via aminomethylation .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- PEGylation : Attach polyethylene glycol (PEG) chains to the triazole-thiol core .
Advanced: Which analytical techniques resolve discrepancies in purity assessments for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
